molecular formula C13H14N4O B2734869 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide CAS No. 338779-05-8

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide

Cat. No.: B2734869
CAS No.: 338779-05-8
M. Wt: 242.282
InChI Key: AEQHXGCAPYZDPH-WHMVALBYSA-N
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Description

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide is an organic compound that draws significant interest from the scientific community due to its versatile chemical properties and potential applications. This compound features a unique structural motif which consists of both cyano and hydrazide functionalities, making it a valuable candidate for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the prominent methods to synthesize 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide involves the condensation of a dimethylaminoacrylate ester with an aryl hydrazine. This reaction is typically carried out under basic conditions, such as in the presence of sodium or potassium carbonate, and often in an organic solvent like ethanol or methanol. The reaction temperature is usually maintained around room temperature or slightly elevated to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This approach allows for better control over reaction parameters and product quality. Reactants are continuously fed into a reactor where the condensation reaction occurs, and the product is continuously extracted, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of cyano and carbonyl-containing derivatives.

Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the cyano group to an amine or the carbonyl groups to hydroxyl groups.

Substitution: This compound can also participate in nucleophilic substitution reactions, especially at the cyano group. Common nucleophiles include amines, alcohols, and thiols, which can introduce additional functional groups into the molecule.

Common Reagents and Conditions

Common reagents for the aforementioned reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and nucleophiles (amines, alcohols, thiols). Reaction conditions typically vary from room temperature to elevated temperatures, with solvents such as ethanol, methanol, and dichloromethane being commonly used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives with amine, hydroxyl, and additional cyano functionalities. These products can have further applications in chemical synthesis and research.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and structural diversity make it an important building block for drug development and material science.

Biology

This compound has shown potential in biological research as a precursor for the synthesis of bioactive molecules. Its derivatives can exhibit biological activity, such as antimicrobial or anticancer properties, making it a valuable tool in medicinal chemistry.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of derivatives of this compound. These derivatives could serve as leads for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound and its derivatives are used in the manufacturing of dyes, polymers, and agrochemicals. Its unique chemical properties allow for diverse applications in different industrial processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism by which 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide exerts its effects depends on its chemical transformations. In biological systems, its derivatives can interact with specific enzymes or receptors, leading to the modulation of biological pathways. For example, derivatives may inhibit specific enzymes involved in disease progression or activate receptors that promote beneficial biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide shares structural similarities with compounds like acrylhydrazides and cyanoacrylates.

  • Cyanoacrylates are well-known for their adhesive properties and are used in medical and industrial applications.

Highlighting Uniqueness

The uniqueness of this compound lies in its combination of cyano and hydrazide functionalities, which confer a wide range of reactivity and potential applications. Unlike many similar compounds, this specific structural arrangement allows for diverse chemical transformations, making it a versatile compound in research and industry.

Properties

IUPAC Name

(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQHXGCAPYZDPH-WHMVALBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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